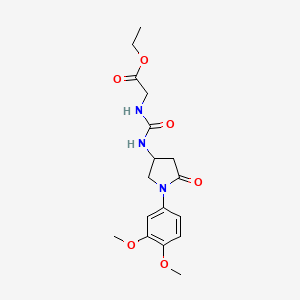

Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate

描述

Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate is a synthetic compound featuring a pyrrolidinone core substituted with a urea linkage and a 3,4-dimethoxyphenyl group. The ethyl acetate moiety enhances solubility and bioavailability, making it a candidate for pharmaceutical studies. While its exact biological activity remains under investigation, its structural design shares similarities with urea-based derivatives known for kinase inhibition or antimicrobial properties.

属性

IUPAC Name |

ethyl 2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-4-26-16(22)9-18-17(23)19-11-7-15(21)20(10-11)12-5-6-13(24-2)14(8-12)25-3/h5-6,8,11H,4,7,9-10H2,1-3H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFOTJVYVXZTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of “Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate” are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors. Therefore, it’s possible that this compound may also interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives, it’s likely that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Its molecular weight is 224.25, which is within the range generally considered favorable for oral bioavailability.

生物活性

Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyrrolidinone ring : A five-membered cyclic amide.

- Urea linkage : Connecting the pyrrolidine moiety to an ethyl acetate group.

- Dimethoxyphenyl group : Contributing to its lipophilicity and potential receptor interactions.

The molecular formula is with a molecular weight of approximately 383.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These include:

- Enzyme inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.

- Receptor modulation : It can interact with receptors in the central nervous system, which may explain its neuroactive properties.

Pharmacological Studies

Recent studies have highlighted several pharmacological aspects of this compound:

- Anticancer Activity : Research indicates that derivatives of pyrrolidinone compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. This compound has shown promise in preliminary studies for its ability to inhibit tumor growth in vitro .

- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity. In animal models, similar compounds have demonstrated the ability to reduce inflammation markers, indicating that this compound may possess comparable effects .

- Neuroprotective Properties : Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects. Studies on related compounds suggest they may help mitigate neurodegenerative processes .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces inflammation markers | |

| Neuroprotective | Mitigates neurodegeneration |

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of similar compounds:

- Case Study on Anticancer Activity :

- Case Study on Neuroprotection :

化学反应分析

Hydrolysis of the Ester Group

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Key Findings :

-

Hydrolysis proceeds efficiently in aqueous ethanol with sodium hydroxide, as seen in analogous ethyl ester derivatives .

-

Acidic conditions may lead to partial degradation of the urea linkage, necessitating controlled pH during hydrolysis .

Reactivity of the Urea Moiety

The urea group (-NHCONH-) participates in nucleophilic substitution and cyclization reactions, influenced by the electron-withdrawing pyrrolidinone ring.

Acylation Reactions

The urea nitrogen can react with acyl chlorides or anhydrides:

| Reagent | Product | Reference |

|---|---|---|

| Acetyl chloride (Et₃N) | N-acetyl derivative | |

| Sulfonyl chlorides | Sulfonamide derivatives (e.g., benzenesulfonamide analogs) |

Key Findings :

-

Acylation occurs preferentially at the less hindered nitrogen atom adjacent to the pyrrolidinone ring .

-

Sulfonylation reactions require anhydrous conditions to avoid competing hydrolysis .

Cyclization Reactions

Under basic conditions, the urea group can undergo intramolecular cyclization to form heterocyclic systems:

| Conditions | Product | Reference |

|---|---|---|

| KF/Al₂O₃, acetonitrile reflux | Imidazolidinone or pyrimidinone derivatives |

Key Findings :

-

Cyclization is facilitated by potassium fluoride adsorbed on alumina, forming six-membered rings with high regioselectivity .

-

The 3,4-dimethoxyphenyl group stabilizes intermediates via resonance, enhancing reaction yields .

Functionalization of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group undergoes ring-opening and substitution reactions.

Nucleophilic Ring-Opening

| Reagent | Product | Reference |

|---|---|---|

| Grignard reagents | Substituted pyrrolidine derivatives | |

| Amines | Amidated pyrrolidine analogs |

Key Findings :

-

Grignard reagents attack the carbonyl carbon, leading to ring-opening and formation of tertiary alcohols .

-

Primary amines induce ring expansion via nucleophilic addition-elimination mechanisms .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy groups.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3,4-dimethoxy-5-nitrophenyl derivative | |

| Bromination | Br₂, FeBr₃ | 5-bromo-3,4-dimethoxyphenyl analog |

Key Findings :

-

Nitration occurs selectively at the para position due to the strong electron-donating methoxy groups .

-

Bromination requires Lewis acid catalysts to moderate reactivity .

Oxidation of the Pyrrolidinone Ring

| Reagent | Product | Reference |

|---|---|---|

| KMnO₄, H₂O, heat | Succinimide derivative |

Reduction of the Urea Group

| Reagent | Product | Reference |

|---|---|---|

| LiAlH₄, THF | Reduced amine analog |

Key Findings :

-

Strong oxidizing agents like KMnO₄ convert the pyrrolidinone to a succinimide ring .

-

Lithium aluminum hydride reduces the urea to a secondary amine, retaining the pyrrolidinone structure .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed couplings:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF | Biaryl derivatives |

Key Findings :

相似化合物的比较

Comparison with Structurally Analogous Compounds

The compound’s closest structural analogs include urea-linked thiazole-piperazine derivatives, such as Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) and Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) (Molecules, 2013) . Below is a comparative analysis:

Table 1: Key Properties of Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate and Analogs

| Compound Name | Yield (%) | Molecular Weight (ESI-MS [M+H]+) | Core Structure | Key Substituents |

|---|---|---|---|---|

| This compound | N/A | N/A | Pyrrolidinone | 3,4-dimethoxyphenyl, urea, ethyl acetate |

| Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) | 87.0 | 548.1 | Thiazole-piperazine | 3,4-dichlorophenyl, urea |

| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) | 88.7 | 564.2 | Thiazole-piperazine | 3-(trifluoromethoxy)phenyl, urea |

Key Differences and Implications

Core Structure: The target compound uses a pyrrolidinone ring, which is conformationally rigid and may influence binding to biological targets. In contrast, analogs 10g and 10h employ a thiazole-piperazine scaffold, known for enhancing metabolic stability and interaction with hydrophobic pockets in enzymes .

Conversely, analogs 10g and 10h feature halogenated (Cl, CF₃O) substituents, which increase lipophilicity and may enhance membrane permeability .

Synthetic Efficiency: Analogs 10g and 10h exhibit high yields (~87–89%), suggesting robust synthetic routes. No yield data is available for the target compound, but its pyrrolidinone synthesis likely involves more complex cyclization steps, which could reduce efficiency.

Molecular Weight :

- The target compound’s molecular weight is expected to be lower than 10g (548.1) and 10h (564.2) due to the absence of the bulky thiazole-piperazine moiety. This may favor better pharmacokinetic profiles, such as absorption and distribution.

Research Findings and Limitations

- Biological Activity: Analogs 10g and 10h were studied for kinase inhibition, but the target compound’s activity remains uncharacterized in the provided evidence.

- Thermodynamic Stability: The pyrrolidinone core may confer greater rigidity compared to the thiazole-piperazine analogs, possibly improving target selectivity but reducing synthetic accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。